molecular formula C63H87CoN13O15P B1436955 Cyanocobalamin-d-carboxylic acid CAS No. 38218-55-2

Cyanocobalamin-d-carboxylic acid

Cat. No. B1436955
CAS RN: 38218-55-2
M. Wt: 1356.3 g/mol
InChI Key: VPEYQLSBYFCWKI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanocobalamin-d-carboxylic Acid is a by-product in the synthesis of Cyancobalamin-b-carboxylic Acid . Cyanocobalamin is a form of vitamin B12 used to treat and prevent vitamin B12 deficiency . It plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .


Synthesis Analysis

The synthesis of Cyanocobalamin-d-carboxylic Acid involves the use of selected reactions in the reaction schema, hypothetical mechanisms have been provided . The synthesis of vitamin B12 was accomplished in two different approaches by the collaborating research groups of Robert Burns Woodward at Harvard and Albert Eschenmoser at ETH .


Molecular Structure Analysis

The core of the molecule is the corrin structure, a nitrogenous tetradentate ligand system . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Vitamin B12 (cobalamin) is one of a few naturally occurring organometallic molecules. As a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes, it plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .

Scientific Research Applications

  • Field : Biological Inorganic Chemistry

    • Application : Study of the reaction between cyanocobalamin and hypochlorous acid .
    • Method : The reaction is initiated by the very fast formation of a complex between cyanocobalamin and hypochlorous acid, which either undergoes slow transformation to chlorinated species, or rapidly reacts with a second hypochlorous acid molecule to produce C10–Cl–CNCbl .
    • Results : This work uncovered mechanisms and products of the reaction of a biologically active and therapeutically used cobalamin, cyanocobalamin, and the endogenous oxidant hypochlorous acid .
  • Field : Chemical Engineering and Environmental Protection

    • Application : Use of ionic liquids in the extraction and purification of biosynthetic products .
    • Method : Ionic liquids are used as solvents for extraction (physical and reactive) and pertraction (extraction and transport through liquid membranes) in the downstream part of organic acids production .
    • Results : Current advances and future trends of ionic liquids in the fields of promoting environmentally friendly products separation .
  • Field : Organic Synthesis

    • Application : Carboxylic acids are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .
    • Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Results : The products of these reactions have a wide range of applications in various fields, including the medical field, pharmacy, etc .
  • Field : Nanotechnology

    • Application : Carboxylic acids are used in the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
    • Method : Carboxylic acids act as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • Results : This modification enhances the properties of the nanoparticles or nanostructures, making them suitable for various applications in nanotechnology .
  • Field : Polymer Science

    • Application : Carboxylic acids are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
    • Method : Carboxylic acids can act as monomers, additives, initiators, catalysts, dopants, etc., in the production of these materials .
    • Results : The resulting materials have a wide range of applications in various industries .
  • Field : Food Industry

    • Application : Carboxylic acids are used as food additives, antimicrobials, and flavorings .
    • Method : Carboxylic acids can be added to food products to enhance their taste, preserve them, or provide other benefits .
    • Results : The use of carboxylic acids in the food industry improves the quality and safety of food products .
  • Field : Medicinal Chemistry

    • Application : Carboxamides, which can be synthesized from carboxylic acids, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .
    • Method : Amide bond formation with carboxylic acid substrates can be achieved by taking advantage of several methods .
    • Results : Carboxamides play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
  • Field : Chemical Separation Processes

    • Application : Ionic liquids are used in the extraction and purification of biosynthetic products .
    • Method : Ionic liquids act as solvents for extraction (physical and reactive) and pertraction (extraction and transport through liquid membranes) in the downstream part of organic acids production .
    • Results : This method promotes environmentally friendly product separation .

Future Directions

The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids and alkynoic acids . The prime aim of the current review is to give an overview of the decarboxylative transformations of α-keto acids, α,β-unsaturated acids and alkynoic acids that have been developed since 2017 .

properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,17-bis(3-amino-3-oxopropyl)-12-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(14-17-49(82)83)38(70-55)23-42-58(6,7)35(12-15-43(63)76)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYQLSBYFCWKI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87CoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanocobalamin-d-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanocobalamin-d-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Cyanocobalamin-d-carboxylic acid
Reactant of Route 3
Cyanocobalamin-d-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Cyanocobalamin-d-carboxylic acid
Reactant of Route 5
Cyanocobalamin-d-carboxylic acid
Reactant of Route 6
Cyanocobalamin-d-carboxylic acid

Citations

For This Compound
3
Citations
DL Anton, HPC Hogenkamp, TE Walker… - Journal of the …, 1980 - ACS Publications
Analysis of the carbon-13 nuclear magnetic resonance spectra of cyanocobalamin, cyanoepicobalamin, cyanocobalamin lactone, cyanocobalamin lactam, and the three …
Number of citations: 67 pubs.acs.org
GT Bratt, HPC Hogenkamp - Archives of Biochemistry and Biophysics, 1982 - Elsevier
… Thus the addition of Gd3+ ions to cyanocobalamind-carboxylic acid broadens the resonances of C-7, C-8, C-9, C-10 (not shown), C-11 and C-12. In addition, the interaction between the …
Number of citations: 5 www.sciencedirect.com
DL Anton, HPC Hogenkamp, TE Walker… - Biochemistry, 1982 - ACS Publications
… Cyanocobalamin-d-carboxylic Acid Lactam. Cyanocobalamin-rf-carboxylic acid (1.1 g, 730 Mmol) dissolved in 200 mL of 0.1 M sodium hydroxide was heated at 100 C for 10 min. The …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.